4-Nitroazobenzene

Overview

Description

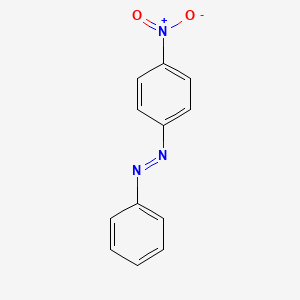

4-Nitroazobenzene is a compound with the chemical formula C12H9N3O2 . It belongs to the class of azo compounds, characterized by an azo functional group (–N=N–) connecting two aromatic rings. Specifically, in 4-nitroazobenzene, the nitrogen atoms form the azo linkage between the benzene rings, and one of the rings bears a nitro group (–NO2) .

Synthesis Analysis

- Coupling Reaction : The diazonium salt then couples with an appropriate aromatic compound (such as phenol or another amine) to yield 4-nitroazobenzene .

Molecular Structure Analysis

The molecular structure of 4-nitroazobenzene consists of two benzene rings connected by the azo group. The nitro group is attached to one of the benzene rings. The compound exhibits both cis and trans isomers due to the rotation around the azo bond .

Chemical Reactions Analysis

- Substitution : The nitro group can be replaced by other functional groups via electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

Scientific Research Applications

Selective Adsorbent for Determination of Au (III) and Pd (II)

Crosslinked chitosan was modified with 4-amino-4′-nitroazobenzene and characterized by FT-IR and SEM . The adsorption of Au (III) and Pd (II) was optimum at pH 3.0 for Au (III) and at pH 2.0 for Pd (II), where maximum mass adsorption were 69.93 mg g −1 and 58.58 mg g −1, respectively . This new adsorbent shows high affinity for Au (III) and Pd (II), while the adsorption is negligible for K , Na and Ca and no adsorption of several other metal ions occurs .

Two-Dimensional Switch in Supramolecular Assemblies

Supramolecular assemblies of 4-anilino-4′-nitroazobenzene are investigated on the Au (111) surface by low temperature scanning tunneling microscopy and spectroscopy with submolecular resolution . Adsorption at 250 K leads to three different structures that are formed via hydrogen bonds: a star structure and two types of line structures: a meandering and a zigzag line . The reversible trans - cis * isomerization is induced by electron tunneling through the LUMO+1 state of the molecule, which is located at +2.9 V .

Determination of Tin Content

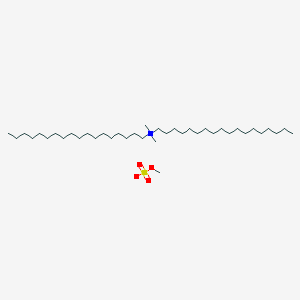

A new reagent for determination of tin content, 4-nitroazobenzene salicyl-luorone, was synthesized . A complex method for the determination of trace Sn(IV) by electrostatic interaction between cetyltrimethyl ammonium bromide and Sn(IV) has been developed .

Mechanism of Action

Target of Action

4-Nitroazobenzene, also known as p-Nitroazobenzene, is a type of azo compound It’s known to interact with various molecular structures and systems, particularly in the context of photochemical reactions .

Mode of Action

4-Nitroazobenzene undergoes a process known as photo-isomerization . This involves a reversible transformation between its more stable trans-isomer and the less stable cis-isomer . The isomerization is induced by electron tunneling through the LUMO+1 state of the molecule . This compound can undergo a resonance structure due to the presence of an electron-donor (the anilino group) and an electron-acceptor (the nitro group) at the p and p’ position of the conjugated aromatic system in the same molecule .

Biochemical Pathways

For instance, some azo compounds are involved in bacterial degradation pathways . More research is needed to elucidate the specific biochemical pathways influenced by 4-Nitroazobenzene.

Pharmacokinetics

It’s known that the compound can form supramolecular assemblies upon adsorption, which may influence its bioavailability .

Result of Action

The primary result of 4-Nitroazobenzene’s action is the isomerization between its trans and cis forms . This property has made it useful in various applications, including material science, medicinal chemistry, molecular switches, and other devices .

Action Environment

The action of 4-Nitroazobenzene is highly influenced by environmental factors. For instance, the kinetics of the cis-to-trans thermal isomerization of 4-Nitroazobenzene are highly influenced by solvent polarity .

properties

IUPAC Name |

(4-nitrophenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTDJBMGPQLSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870979 | |

| Record name | 4-Nitroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitroazobenzene | |

CAS RN |

2491-52-3 | |

| Record name | 1-(4-Nitrophenyl)-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P9OZE3IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 4-Nitroazobenzene is C12H9N3O2, and its molecular weight is 227.22 g/mol.

A: 4-Nitroazobenzene displays characteristic peaks in various spectroscopic techniques. In Raman spectroscopy, for instance, the C-C vibration linking 4-Nitroazobenzene to a carbon surface is observed between 1240-1280 cm-1. Additionally, its UV-Vis spectrum is characterized by an nπ transition with a tail extending to 500 nm, and a structured ππ absorption band around 330-400 nm.

A: The nitro group in 4-Nitroazobenzene plays a crucial role in its photochemical properties. It contributes to the molecule's ability to undergo trans-cis isomerization upon light exposure. Furthermore, it significantly impacts the thermal cis-trans isomerization rate, making it faster than azobenzene but comparable to 4-N,N-dimethylaminoazobenzene.

A: Research on Salmonella typhimurium strains (TA98 and TA100) revealed a correlation between the position of methoxy substitutions on the 4-Nitroazobenzene ring and its mutagenic activity. Notably, 3-methoxy-4-aminoazobenzene exhibited potent mutagenicity, while 2-methoxy-4-aminoazobenzene and 2,5-dimethoxy-4-aminoazobenzene were non-mutagenic. This highlights the significant influence of even minor structural modifications on the biological activity of 4-Nitroazobenzene derivatives.

A: 4-Nitroazobenzene is frequently incorporated into polymers to impart photosensitivity and enable optical applications. For example, in polymethacrylate-based polymers, 4-Nitroazobenzene acts as a nonlinear optical (NLO) active group, leading to desirable properties like photoinduced birefringence. This characteristic is valuable in optical storage devices and other photonic applications.

A: Studies have shown that incorporating 4-Nitroazobenzene into polyurethanes can enhance their second harmonic generation (SHG) temporal stability at both room and elevated temperatures. This improved stability is attributed to the formation of a dense silicon-oxygen network structure during crosslinking, effectively inhibiting the relaxation of 4-Nitroazobenzene molecules within the polymer matrix.

A: While 4-Nitroazobenzene itself is not typically employed as a catalyst, its derivatives and its role in surface modifications offer interesting possibilities. For instance, the electrochemical reduction of 4-Nitroazobenzene diazonium can modify carbon surfaces, potentially influencing their catalytic behavior. Further research in this area could unveil potential catalytic applications for 4-Nitroazobenzene-modified materials.

A: Quantum chemical studies, including time-dependent Hartree-Fock (TD-HF) and time-dependent density functional theory (TD-DFT), have been instrumental in unraveling the excited state behavior of 4-Nitroazobenzene, particularly in its dimeric form and when adsorbed on surfaces. These studies provide insights into exciton splitting, charge transfer dynamics, and the impact of intermolecular interactions on its photophysical properties.

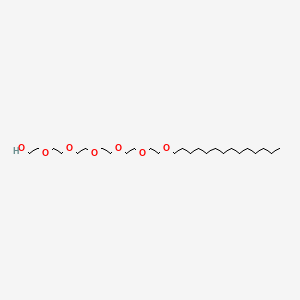

A: The stability of 4-Nitroazobenzene, particularly its photostability, is crucial for its applications in areas like optical storage. Research has demonstrated that incorporating 4-Nitroazobenzene into polymer matrices can significantly enhance its stability. For example, in poly [4'-bis(N, N-oxyethylene)imino-4-nitroazobenzene succinyl] films, information stored via photoinduced anisotropy remained stable for over 100 days.

ANone: A variety of analytical techniques are used to characterize and quantify 4-Nitroazobenzene and its derivatives. Common methods include:

- Spectroscopy: UV-Vis, Raman, and NMR spectroscopy are used to analyze the structure, electronic transitions, and interactions of 4-Nitroazobenzene.

- Electrochemistry: Cyclic voltammetry and rotating disk voltammetry are employed to investigate the electrochemical behavior and electron transfer processes involving 4-Nitroazobenzene.

- Microscopy: Polarized optical microscopy (POM) is used to visualize the liquid crystalline phases and textures exhibited by polymers containing 4-Nitroazobenzene.

- Calorimetry: Differential scanning calorimetry (DSC) is used to study thermal transitions, such as glass transition temperatures and melting points, of 4-Nitroazobenzene-containing materials.

A: While specific studies on the environmental degradation of 4-Nitroazobenzene may be limited, its structural similarity to azo dyes raises concerns. Azo dyes are known to undergo reductive cleavage of the azo bond, potentially generating aromatic amines, some of which can be toxic and persistent in the environment. It is crucial to investigate the degradation pathways of 4-Nitroazobenzene and assess its potential environmental impact.

ANone: Yes, researchers are continually exploring alternative compounds with comparable properties to 4-Nitroazobenzene but with improved characteristics such as enhanced photostability, biodegradability, or lower toxicity. Some examples include:

- Other azobenzene derivatives: Modifying the substituents on the azobenzene core can fine-tune its properties. For instance, using electron-donating groups instead of the nitro group can alter the absorption spectrum and isomerization kinetics.

- Stilbene derivatives: Stilbenes exhibit similar trans-cis isomerization behavior and have been investigated for applications in molecular switches and optical materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)

![5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol](/img/structure/B1198840.png)

![2-[(1-cyclohexyl-5-tetrazolyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198841.png)